REACTION_SMILES
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[C:22](=[O:23])([O-:24])[O-:25].[CH2:11]([c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)[NH:18][CH2:19][CH2:20][OH:21].[CH3:29][N:30]([CH3:31])[CH:32]=[O:33].[Cl:1][c:2]1[cH:3][c:4]([CH2:5][Cl:6])[cH:7][cH:8][c:9]1[Cl:10].[ClH:28].[K+:26].[K+:27]>>[Cl:1][c:2]1[cH:3][c:4]([CH2:5][N:18]([CH2:11][c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[CH2:19][CH2:20][OH:21])[cH:7][cH:8][c:9]1[Cl:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCNCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccc(Cl)c(Cl)c1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Type
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product
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Smiles
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OCCN(Cc1ccccc1)Cc1ccc(Cl)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |